molecular formula C23H35N3O4S B2707695 N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-72-1

N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2707695
CAS No.: 898450-72-1
M. Wt: 449.61
InChI Key: DAVDATFMTMFDGA-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a chemical compound used in scientific research. It is known for its unique properties, which make it valuable in various fields such as drug discovery and materials science.

Preparation Methods

The synthetic routes and reaction conditions for N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involve multiple steps. Typically, the synthesis starts with the preparation of the piperidine derivative, followed by the introduction of the mesitylsulfonyl group. The final step involves the formation of the oxalamide linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies related to cellular processes and molecular interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, it exerts its effects by binding to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

  • N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)acetamide
  • N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4S/c1-16-14-17(2)21(18(3)15-16)31(29,30)26-13-7-6-10-20(26)11-12-24-22(27)23(28)25-19-8-4-5-9-19/h14-15,19-20H,4-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVDATFMTMFDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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